Lipophilicity Differentiation: 2.9-Fold Increase in Computed logP Versus Unsubstituted Phenylalaninol
2-(Benzylamino)-3-phenylpropan-1-ol exhibits substantially increased lipophilicity relative to the unsubstituted parent compound DL-phenylalaninol. This differentiation is critical for applications requiring membrane permeability or specific hydrophobic interactions. The computed logP for 2-(benzylamino)-3-phenylpropan-1-ol is XLogP3 = 2.6, compared to XLogP3 = 0.7 for DL-phenylalaninol [1][2]. This represents a 2.9-fold increase in computed lipophilicity, directly attributable to the addition of the benzyl substituent on the amine nitrogen. For comparison, the N-methyl analog 2-(methylamino)-3-phenylpropan-1-ol has a computed XLogP3 of 1.0, which is intermediate but substantially lower than the benzyl-substituted target compound [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | DL-Phenylalaninol: XLogP3 = 0.7; 2-(Methylamino)-3-phenylpropan-1-ol: XLogP3 = 1.0 |
| Quantified Difference | 2.6 vs 0.7 (3.7× higher absolute value; 2.9× relative to baseline); 2.6 vs 1.0 (2.6× higher) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher logP (2.6 vs 0.7–1.0) indicates that the benzyl-substituted compound is substantially more lipophilic, which may favor its partitioning into organic phases during synthesis and its utility in non-polar reaction environments.
- [1] PubChem. (2026). 1-Propanol, 2-(benzylamino)-3-phenyl-, DL-. Computed Properties: XLogP3-AA. CID 209452. View Source
- [2] PubChem. (2026). DL-Phenylalaninol. Computed Properties: XLogP3. CID 76652. View Source
- [3] PubChem. (2026). (S)-2-(Methylamino)-3-phenylpropan-1-ol. Computed Properties: XLogP3. CID 10888274. View Source
